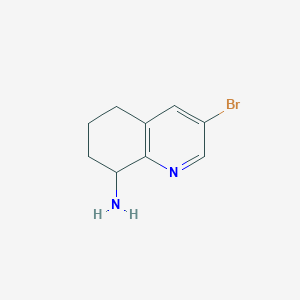![molecular formula C15H25NO4 B13329488 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid typically involves multiple steps. One common method includes the reaction of an amine with di-tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group . The spirocyclic structure is then formed through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate rigorous purification steps to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol is a mild and selective reagent for Boc deprotection.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
科学研究应用
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid primarily involves the reactivity of its functional groups. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites of the molecule . Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
相似化合物的比较
Similar Compounds
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
- 2-(6-(tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid
Uniqueness
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination allows for versatile synthetic applications and the formation of a wide range of derivatives with potential biological activities .
属性
分子式 |
C15H25NO4 |
|---|---|
分子量 |
283.36 g/mol |
IUPAC 名称 |
2-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-6-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-8-15(9-16)6-10(7-15)14(4,5)11(17)18/h10H,6-9H2,1-5H3,(H,17,18) |
InChI 键 |
XAKZDEMXQWUWOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


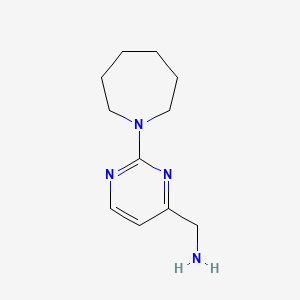
![4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13329408.png)
![1-Isopropyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13329409.png)
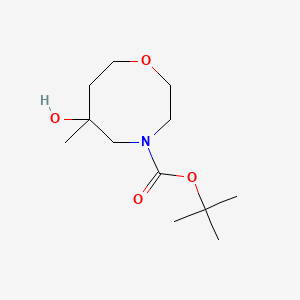
![tert-Butyl (S)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13329428.png)
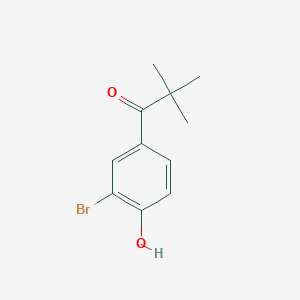
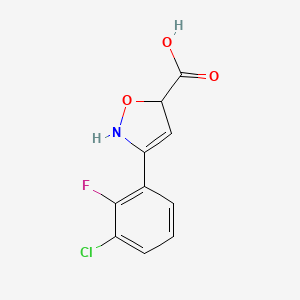
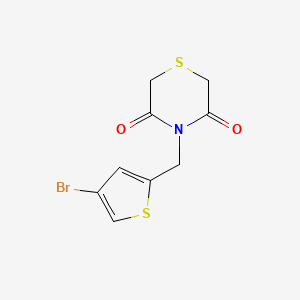
![N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13329461.png)

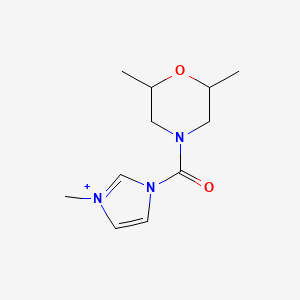
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)
